1-(2,3,3-Triiodoallyl)imidazole
Description
1-(2,3,3-Triiodoallyl)imidazole is an imidazole derivative characterized by a triiodo-substituted allyl group attached to the nitrogen atom of the imidazole ring. The compound has been studied extensively for its halogen and hydrogen bonding capabilities in solid-state chemistry. Its structure facilitates strong intermolecular interactions, particularly through the iodine atoms, which act as halogen bond donors . The presence of three iodine atoms on the allyl chain distinguishes it from simpler imidazole derivatives, making it a model compound for investigating supramolecular architectures.
Properties
Molecular Formula |
C6H5I3N2 |
|---|---|
Molecular Weight |
485.83 g/mol |
IUPAC Name |
1-(2,3,3-triiodoprop-2-enyl)imidazole |
InChI |
InChI=1S/C6H5I3N2/c7-5(6(8)9)3-11-2-1-10-4-11/h1-2,4H,3H2 |
InChI Key |
OJYOFNYRCAUMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(=C(I)I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Iodopropargyl)imidazole
This compound (referred to as compound 6 in ) shares structural similarities with 1-(2,3,3-Triiodoallyl)imidazole, featuring a propargyl group substituted with a single iodine atom. Key differences include:
- Substituent Geometry : The propargyl group introduces a linear sp-hybridized carbon chain, contrasting with the sp²-hybridized triiodoallyl group. This affects molecular packing and interaction dynamics.
- Halogen Bonding : While both compounds participate in halogen bonding, the triiodoallyl derivative exhibits stronger and more diverse interactions due to multiple iodine atoms. Solid-state NMR studies highlight distinct 15N chemical shifts, indicating differences in hydrogen bonding networks .
1-(3-Chloropropyl)-1H-imidazole
This derivative () replaces iodine with a chlorine atom on a propyl chain. Notable contrasts include:
- Electronegativity and Polarizability : Chlorine is less polarizable than iodine, reducing halogen bonding efficacy. Instead, this compound engages in dipole-dipole and van der Waals interactions.
- Physicochemical Properties : With a molecular weight of 144.60 g/mol and a simpler substituent, it exhibits higher solubility in polar solvents compared to the triiodoallyl analogue .
Morpholinium Iodide
Key comparisons include:
1-Allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
This fused-ring imidazole derivative () incorporates a thienoimidazole core and a sulfone group. Differences include:
- Electronic Effects: The sulfur atoms in the thieno ring and sulfone group enhance electron-withdrawing properties, altering reactivity compared to the triiodoallyl compound.
- Molecular Weight : At 322.45 g/mol, it is significantly heavier, influencing its crystallinity and thermal stability .
Physicochemical and Interaction Properties
Table 1: Comparative Analysis of Imidazole Derivatives
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